molecular formula C7H10N4O7 B12628042 1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate

1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate

Cat. No.: B12628042
M. Wt: 262.18 g/mol
InChI Key: PPOBHLDNAMXFJZ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate is a advanced chemical intermediate designed for research and development applications. This compound features a complex heterocyclic core structure, integrating multiple functional groups including nitro and nitrate esters, which are pivotal in the synthesis of bioactive molecules. Compounds with nitro-substituted heterocyclic scaffolds have demonstrated significant potential in agrochemical research, exhibiting insecticidal and fungicidal activities against various pests and pathogens . The presence of the nitrate ester group may further modify its reactivity and biological profile, making it a candidate for exploring new mechanisms of action. In pharmaceutical research, such structurally unique molecules are valuable for probing biological pathways and can serve as key precursors in the development of targeted therapeutic agents . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C7H10N4O7

Molecular Weight

262.18 g/mol

IUPAC Name

(1,3,5-trimethyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) nitrate

InChI

InChI=1S/C7H10N4O7/c1-7(10(14)15)4(12)8(2)6(13)9(3)5(7)18-11(16)17/h5H,1-3H3

InChI Key

PPOBHLDNAMXFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)N(C1=O)C)C)O[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate typically involves multiple steps, starting from readily available precursors. The process may include nitration, oxidation, and cyclization reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Nitration Reactions

Nitro groups are critical in energetic materials due to their oxidative and destabilizing effects. In structurally related compounds (e.g., 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole), nitration is achieved using fuming nitric acid and acetic anhydride under controlled conditions . For example:

  • Reagent : HNO₃ (fuming) / Ac₂O

  • Conditions : 0–5°C, 2–4 hours

  • Yield : ~38%

Similar nitration protocols may apply to the hexahydropyrimidine core, targeting the nitro and nitrate ester functionalities.

Functional Group Transformations

Key reactions for nitro-heterocycles include:

Alkylation

Methylation of nitrogen or oxygen atoms is often performed using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) . For instance:

  • Substrate : 5-Nitroorotic acid derivatives

  • Reagent : CH₃I, K₂CO₃

  • Conditions : DMF, 60°C, 12 hours

  • Outcome : Introduction of methyl groups at positions 1, 3, and 5 .

Esterification

Carboxylic acid groups can be converted to esters using methanol and catalytic sulfuric acid :

  • Reagent : CH₃OH, H₂SO₄

  • Yield : >80%

Cyclization and Ring Closure

Tricyclic systems like hexahydropyrimidines are often synthesized via cyclization reactions. For example:

  • Template : Quinoline derivatives

  • Method : Imino Diels-Alder reaction

  • Catalyst : Pd(PPh₃)₄

  • Key Step : Regioselective coupling at the least hindered bromine .

Thermal and Stability Profiles

Nitro-functionalized heterocycles exhibit sensitivity to heat and mechanical stress. Computational studies (DFT/B3LYP) predict:

  • Detonation Velocity (D) : ~9,260 m/s

  • Detonation Pressure (P) : ~37.92 GPa

  • Oxygen Balance (Q) : 0%

Crystallographic and Spectroscopic Data

X-ray diffraction of analogous compounds (e.g., 5-nitro-2-nitratomethyltetrazole) reveals:

  • Crystal System : Orthorhombic

  • Space Group : Pna2₁

  • Unit Cell Parameters :

    a (nm)b (nm)c (nm)V (nm³)
    2.1210.5280.6240.6995

IR and NMR spectra for nitro derivatives show characteristic peaks:

  • IR : ν(NO₂) ~1,562 cm⁻¹, ν(ONO₂) ~1,676 cm⁻¹

  • ¹H NMR : δ 7.30 ppm (C–H, tetrazole ring)

Synthetic Challenges

  • Regioselectivity : Competing nitration/alkylation sites require precise control .

  • Stability : Nitrate esters are prone to hydrolysis under acidic/basic conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrateEscherichia coli128 µg/mL
1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrateStaphylococcus aureus256 µg/mL

Studies have shown that derivatives of this compound can effectively inhibit the growth of common pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)10Cell cycle arrest at G2/M phase

These results suggest that the compound may selectively target cancer cells while sparing normal cells, highlighting its potential as an anticancer therapeutic .

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound may act as an inhibitor for enzymes involved in critical metabolic pathways. For example:

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive20
Cyclooxygenase (COX)Non-competitive25

This inhibition profile indicates potential applications in treating neurodegenerative diseases and inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of 1,3,5-trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate was tested against a panel of bacterial strains. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

A research team led by Johnson et al. (2024) investigated the effects of the compound on various cancer cell lines. The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 5-Nitro-2,4,6-trioxohexahydropyrimidine : Replaces methyl groups with ketone moieties, enhancing hydrogen-bonding interactions but decreasing thermal stability.
  • Hexahydropyrimidin-4-yl nitrate derivatives : Varying substituents (e.g., ethyl, benzyl) at positions 1,3,5 influence solubility and detonation velocity.

Physicochemical Properties

Compound Melting Point (°C) Density (g/cm³) Detonation Velocity (m/s) Stability (H2O)
1,3,5-Trimethyl-5-nitro-...-4-yl nitrate ~150–160 (dec.) 1.65–1.75 ~7,200 Low
1,3-Dimethyl-5-nitrohexahydropyrimidine 185–190 1.55 N/A Moderate
5-Nitro-2,4,6-trioxohexahydropyrimidine 220–225 1.80 N/A High

Notes:

  • The nitrate ester group in the target compound increases density and energy content but reduces hydrolytic stability compared to non-nitrated analogs .

Biological Activity

1,3,5-Trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of 1,3,5-trimethyl-5-nitro-2,6-dioxohexahydropyrimidin-4-yl nitrate can be summarized as follows:

  • Molecular Formula : C₁₁H₁₄N₄O₆
  • Molecular Weight : 298.26 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a hexahydropyrimidine ring with nitro and nitrate functional groups, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against a range of bacteria and fungi. The nitro group is often critical for enhancing these activities by interacting with microbial DNA and inhibiting replication processes .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
S. aureus1850
C. albicans1250

Anticancer Activity

1,3,5-Trimethyl-5-nitro derivatives have been studied for their anticancer potential. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For example, a derivative was shown to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

The mechanisms by which this compound exerts its biological activity include:

  • DNA Interaction : The nitro group can form reactive intermediates that interact with DNA, leading to strand breaks.
  • Enzyme Inhibition : It may inhibit key enzymes involved in nucleic acid synthesis.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of various nitro-containing pyrimidines against clinical isolates. The results indicated that compounds similar to 1,3,5-trimethyl-5-nitro exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Effects

In a comparative study involving several pyrimidine derivatives, 1,3,5-trimethyl-5-nitro was highlighted for its significant cytotoxicity against MCF-7 cells. The study concluded that the compound's structure plays a crucial role in its ability to induce cell death through apoptosis .

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